Methyl 4-chloropicolinate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGFSBPYVNFHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586514 | |
| Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-85-8 | |
| Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176977-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Pyridinecarboxylic Acid Esters in Synthetic Chemistry
Pyridinecarboxylic acids are a class of organic compounds that feature a pyridine (B92270) ring substituted with a carboxylic acid group. wikipedia.org Their esters, known as pyridinecarboxylic acid esters, are pivotal intermediates in organic synthesis. chemimpex.com These compounds, including methyl, ethyl, and other alkyl esters, offer a balance of stability and reactivity, making them ideal for constructing more complex molecules. chemimpex.commdpi.com The nitrogen atom in the pyridine ring imparts unique electronic properties and allows for a variety of chemical transformations. nih.gov This makes pyridinecarboxylic acid esters valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com
The position of the ester group on the pyridine ring (positions 2, 3, or 4) significantly influences the compound's reactivity and physical properties. This structural diversity allows chemists to fine-tune the characteristics of the final products. For instance, picolinic acid esters (2-substituted) have been extensively studied for their chelating abilities and are used in the synthesis of various coordination complexes. mdpi.com
The Significance of Halogenated Pyridine Derivatives in Pharmaceutical and Agrochemical Industries
The introduction of a halogen atom onto the pyridine (B92270) ring dramatically expands the synthetic utility of these derivatives. Halogenated pyridines are crucial building blocks in the development of a vast number of commercial products, particularly in the pharmaceutical and agrochemical sectors. researchgate.net The presence of a halogen, such as chlorine, bromine, or fluorine, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
In drug discovery, halogenation is a common strategy to enhance the potency and selectivity of a drug candidate. mdpi.com Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its target protein. mdpi.com Furthermore, the introduction of a halogen can block sites of metabolism, thereby increasing the drug's half-life in the body.
In the agrochemical industry, halogenated pyridine derivatives are integral to the design of modern pesticides. researchgate.net These compounds form the core structure of numerous herbicides, insecticides, and fungicides. The halogen substituent often plays a key role in the compound's mode of action and its environmental persistence.
Historical Context of Methyl 4 Chloropicolinate Hydrochloride in Organic Synthesis
While a detailed historical timeline for Methyl 4-chloropicolinate hydrochloride is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of halogenated pyridine (B92270) derivatives. The synthesis and use of such compounds gained significant traction in the mid-20th century with the expansion of the pharmaceutical and agrochemical industries.
The preparation of this compound typically involves the chlorination of a picolinic acid derivative followed by esterification. chemicalbook.com One common synthetic route starts from 2-picolinic acid, which is treated with a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 4-position, followed by reaction with methanol (B129727) to form the methyl ester. chemicalbook.comchemicalbook.com The hydrochloride salt is then formed by treatment with hydrochloric acid. chembk.com This salt form often improves the compound's stability and handling characteristics. Its utility as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients, has solidified its place in the repertoire of organic chemists. chembk.com
Current Research Trends and Future Directions for Pyridine Based Compounds
Classical Synthesis Approaches to Pyridinecarboxylic Acid Esters
The synthesis of pyridinecarboxylic acid esters, such as methyl 4-chloropicolinate hydrochloride, is a cornerstone of many chemical research endeavors, providing key intermediates for pharmaceuticals and other fine chemicals. chembk.com Classical approaches to these compounds primarily involve the direct esterification of the corresponding carboxylic acids or the manipulation of pre-existing picolinic acid derivatives.
Esterification Reactions of 4-Chloropicolinic Acid with Methanol (B129727).chemicalbook.comchembk.com
The direct esterification of 4-chloropicolinic acid with methanol represents a common and straightforward route to methyl 4-chloropicolinate. chemicalbook.comchembk.com This transformation is typically facilitated by the use of an acid catalyst or by converting the carboxylic acid into a more reactive intermediate.
Direct Esterification with Acid Catalysis (e.g., SOCl₂, HCl, H₂SO₄).chemicalbook.comchembk.comumsl.edupatsnap.com
Acid-catalyzed esterification, often referred to as Fischer esterification, is a widely employed method for the synthesis of esters from carboxylic acids and alcohols. masterorganicchemistry.com In the case of methyl 4-chloropicolinate, this involves reacting 4-chloropicolinic acid with methanol in the presence of a strong acid catalyst such as thionyl chloride (SOCl₂), hydrogen chloride (HCl), or sulfuric acid (H₂SO₄). chemicalbook.comchembk.comumsl.edu
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the ester. libretexts.org The use of an excess of methanol can help drive the equilibrium towards the product side. masterorganicchemistry.com
A common procedure involves dissolving or suspending the 4-chloropicolinic acid in methanol, followed by the slow addition of the acid catalyst. chemicalbook.com The reaction mixture is often heated to reflux to increase the reaction rate. chembk.com For instance, one method describes cooling methanol to 0°C, adding thionyl chloride dropwise, followed by the addition of 2-picolinic acid. The reaction is then gradually heated and refluxed to achieve a high yield of the methyl ester hydrochloride. chembk.com
Table 1: Examples of Acid Catalysts in the Esterification of Picolinic Acids
| Acid Catalyst | Starting Material | Product | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | 2-Picolinic Acid | Methyl 2-picolinate hydrochloride | Reaction with methanol, gradual heating to reflux. | chembk.com |
| Sulfuric Acid (H₂SO₄) | 4-Iodopicolinic acid | Methyl 4-iodopicolinate | Catalytic amount in methanol at reflux. | umsl.edu |
| Hydrogen Chloride (HCl) | 4-chloro-2-pyridinecarboxylate Methyl ester | Methyl hydrochloride | Slow addition of hydrochloric acid solution, may involve heating or stirring. | chembk.com |
Intermediate Acyl Chloride Formation (e.g., using Oxalyl Chloride) followed by Alcoholysis.chembk.comchemicalbook.com
An alternative to direct acid-catalyzed esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. chembk.com This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chembk.commasterorganicchemistry.com The resulting acyl chloride is then reacted with an alcohol in a process called alcoholysis to form the ester. chemicalbook.com
The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, along with sulfur dioxide and hydrogen chloride as byproducts. masterorganicchemistry.com The acyl chloride is a highly reactive electrophile. The subsequent addition of an alcohol, such as methanol, leads to a rapid nucleophilic acyl substitution reaction, yielding the desired ester and HCl. masterorganicchemistry.com This method is often advantageous as it proceeds under milder conditions than direct esterification and can be nearly irreversible due to the formation of gaseous byproducts. masterorganicchemistry.com
For example, 4-chloropicolinoyl chloride can be generated from 2-picolinic acid and thionyl chloride, which then undergoes esterification with methanol to form methyl 4-chloropicolinate. chemicalbook.com Another approach involves the reaction of 4-chloromethyl benzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF to produce 4-chloromethyl benzoyl chloride. google.com
Synthesis from Picolinic Acid Derivatives.chembk.comumsl.educhemicalbook.comguidechem.com
Chlorination Strategies on Pyridine Ring Systems
The introduction of a chlorine atom onto the pyridine ring is a key transformation in the synthesis of many important compounds. Electrophilic chlorination of pyridine itself is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. researchgate.net However, various strategies have been developed to achieve chlorination of pyridine derivatives.
One method involves the vapor-phase chlorination of pyridine or its derivatives at high temperatures, often exceeding 250°C. google.com Another approach utilizes a two-stage reaction where the pyridine compound, chlorine, and an inert gas are passed through a high-temperature zone followed by a lower-temperature zone to achieve selective chlorination. google.com The reaction of N-formylaminocarboxylic acid esters with chlorine or compounds that split off chlorine in thionyl chloride can also be used to produce dichloroisonitrilocarboxylic acid esters. google.com
Selective Functionalization of Pyridine Carboxylic Acids
The selective functionalization of pyridine carboxylic acids is crucial for the synthesis of specifically substituted picolinates. Recent advancements have focused on developing methods for site-selective C-H functionalization of pyridines. nih.gov For instance, a redox-neutral dearomatization-rearomatization strategy has been reported for the meta-C-H functionalization of pyridines via oxazino pyridine intermediates. nih.gov Interestingly, by switching to acidic conditions, these same intermediates can undergo highly para-selective functionalization. nih.gov
Another example involves the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-methylpyridine (B3024696) through an oxidation reaction. google.com The starting material itself can be synthesized from 6-chloro-3-nitro-2-methylpyridine via reduction of the nitro group to an amino group, followed by a diazotization reaction. google.com These examples highlight the diverse strategies available for the selective modification of pyridine rings to access a wide range of functionalized picolinic acid derivatives.
Advanced Synthetic Strategies and Green Chemistry Principles
Modern synthetic chemistry emphasizes not only high yield and selectivity but also the incorporation of environmentally benign practices. Advanced strategies for picolinate (B1231196) synthesis include the use of novel catalytic systems and technologies that reduce waste, energy consumption, and the use of hazardous materials.
Transition metal catalysis offers powerful tools for the construction of the picolinate scaffold. Palladium-catalyzed carbonylation is a prominent method for introducing the ester functionality onto a pyridine ring. In one approach, pyridine carboxylic acid esters can be prepared by reacting dihalopyridines with carbon monoxide and an alcohol, such as a C1-C4 alkanol. google.com This reaction is facilitated by a weak base and a palladium complex, often featuring a bis-diphenylphosphine ligand. google.com This method allows for the selective monocarbonylation of dihalo-substrates to produce halopyridine carboxylic acid esters in high yields. google.com
Another innovative approach employs a Zirconium-based metal-organic framework, UiO-66(Zr)-N(CH2PO3H2)2, as a robust, nanoporous heterogeneous catalyst. nih.govresearchgate.net This catalyst facilitates a multi-component reaction between an aldehyde, malononitrile, ammonium (B1175870) acetate (B1210297), and ethyl 2-oxopropanoate to form substituted picolinates. nih.gov The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles. researchgate.net Furthermore, rhodium(III)-catalyzed cyclization of oximes and diazo compounds represents another pathway to synthesize the pyridine core. nih.gov
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and scalability. In a flow system, reagents are pumped through a reactor, such as a heated or cooled capillary tube, where they mix and react. chemicalbook.com This continuous process allows for precise control over stoichiometry, reaction time, and temperature, often leading to increased reaction efficiency and safer handling of hazardous reagents compared to traditional batch methods. chemicalbook.comscielo.br
This technology is particularly well-suited for the multi-step synthesis of complex molecules and for creating libraries of compounds for drug discovery. scielo.brmdpi.com By integrating automated flow systems, it is possible to perform high-throughput synthesis, where numerous analogs can be produced rapidly for screening. For instance, the "synthesis with integrated flow technology" (SWIFT) platform enables the production and purification of multiple unique compounds per hour. scielo.br This approach significantly accelerates the hit-to-lead phase in pharmaceutical research by allowing for the rapid exploration of structure-activity relationships. chemicalbook.com
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity. google.comnih.gov Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. google.com This technique is considered a green chemistry approach as it is highly energy-efficient and can often reduce the need for solvents. google.comnih.gov
The synthesis of heterocyclic esters, such as indole-3-carboxylates, has been significantly optimized using microwave irradiation. For example, a palladium-catalyzed intramolecular oxidative coupling to form an indole (B1671886) derivative that required 16 hours under conventional heating was completed in just 1 hour with a higher yield when exposed to microwave heating. acs.org This acceleration is common in microwave-assisted reactions, where reactions that might take days can be completed in minutes. This technology has been successfully applied to a wide range of organic transformations, including heterocyclizations and coupling reactions, making it a powerful tool for synthesizing picolinate derivatives.
| Substrate (Enamine) | Method | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Enamine 15 | Microwave (µW) | DMF | 1 h | 90 |
| Conventional (Δ) | DMF | 16 h | 73 | |
| Enamine 16 | Microwave (µW) | DMF | 30 min | 93 |
| Conventional (Δ) | DMF | 12 h | 75 |
Chemoenzymatic synthesis integrates the strengths of traditional chemical synthesis with the high selectivity of biocatalysis. This approach leverages enzymes to perform specific transformations, such as stereoselective reductions or acylations, that are often challenging to achieve with conventional chemical methods. Lipases are among the most widely used enzymes for this purpose, particularly for the synthesis and resolution of esters.
For pyridine-containing molecules, chemoenzymatic strategies can provide access to enantiomerically pure compounds. A key step might involve the enzymatic reduction of a prochiral ketone to a chiral alcohol using an alcohol dehydrogenase, as has been demonstrated for pyridine-based α-fluorinated secondary alcohols. The initial ketone can be formed via a standard chemical reaction, and the subsequent biocatalytic step proceeds with high enantiomeric excess (e.g., >99% ee). Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-suited for esterification reactions and show high tolerance for nitrogen-containing heterocyclic substrates, making them excellent candidates for the synthesis of picolinate esters. nih.gov This combination of chemical and enzymatic steps allows for the efficient construction of complex chiral building blocks.
Optimization of Reaction Conditions and Yield Enhancement
The solvent is a critical parameter in chemical synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the synthesis of picolinate derivatives via a multi-component reaction catalyzed by a UiO-66(Zr)-based MOF, the choice of solvent was shown to significantly affect the product yield. nih.gov
As detailed in the table below, reactions performed under solvent-free conditions or in polar protic solvents like water (H2O) and ethanol (B145695) (EtOH) provided higher yields compared to polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH3CN). nih.gov The ability to use water as a solvent or to run the reaction without any solvent is a significant advantage from a green chemistry perspective, as it reduces volatile organic compound (VOC) emissions and simplifies product work-up. nih.gov In other systems, such as the formation of metal complexes with picolinic acid, the solvent can even determine the final structure and dimensionality of the product, highlighting its crucial role in controlling selectivity.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | 80 | 5 | 90 |
| 2 | EtOH | 80 | 5 | 85 |
| 3 | CH₃CN | 80 | 10 | 70 |
| 4 | DMF | 80 | 10 | 65 |
| 5 | Solvent-free | 80 | 3 | 95 |
Temperature and Pressure Optimization in Industrial Scale Synthesis
The industrial-scale synthesis of this compound and related picolinates requires careful optimization of temperature and pressure to ensure high yield, purity, and operational safety. While specific industrial parameters are often proprietary, laboratory-scale procedures and patent literature provide insight into the critical thermal and pressure conditions that are scaled up for commercial production.
The synthesis generally involves the chlorination of a picolinic acid derivative followed by esterification. The initial chlorination step, often using thionyl chloride (SOCl₂), is highly reactive. Temperature control is crucial to manage the vigorous evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemicalbook.com Reactions are often initiated at moderate temperatures (e.g., 40-48°C) before being heated to reflux, typically around 72-80°C, for an extended period to drive the reaction to completion. chemicalbook.com Maintaining a consistent reflux temperature is key to ensuring complete chlorination without excessive decomposition or side-product formation.
Following chlorination, the esterification step with methanol is also temperature-sensitive. This reaction is typically performed at cooler temperatures to control its exothermicity. Procedures often call for cooling the reaction mixture in an ice bath before and during the slow addition of methanol, ensuring the internal temperature does not exceed a set limit, such as 55°C. chemicalbook.com After the initial addition, the reaction may be stirred at room temperature or gently heated under reflux for several hours to maximize ester formation. chembk.com
Pressure conditions in these syntheses are primarily controlled for solvent removal and safety. After the reaction stages, solvents like excess thionyl chloride or toluene (B28343) are often removed under reduced pressure (vacuum). chemicalbook.com This allows for efficient solvent evaporation at lower temperatures, preserving the integrity of the product. While the primary reactions are not always conducted under high pressure, related processes for synthesizing picolinate precursors can be. For instance, the hydrothermal synthesis of chromium picolinate from 2-cyanopyridine (B140075) is performed at elevated temperatures (80-200°C) and pressures (2-3 standard atmospheric pressures), suggesting that high-pressure reactors may be employed in the broader industrial landscape of picolinate production. google.com
Table 1: Temperature and Pressure Parameters in Methyl 4-Chloropicolinate Synthesis
| Reaction Step | Parameter | Value/Condition | Purpose | Source(s) |
|---|---|---|---|---|
| Chlorination | Temperature | 40°C to 80°C (reflux) | To initiate and complete the chlorination reaction while controlling gas evolution. | chemicalbook.com |
| Esterification | Temperature | Cooled (ice bath) initially, not exceeding 55°C, then room temp or reflux. | To control the exothermic reaction and then drive it to completion. | chemicalbook.comchembk.com |
| Solvent Removal | Pressure | Reduced pressure/vacuum | To efficiently remove solvents at lower temperatures post-reaction. | chemicalbook.com |
Catalyst Selection and Loading for Improved Conversions
The selection of an appropriate catalyst and its optimal loading are fundamental to achieving high conversion rates in the synthesis of this compound. The multi-step synthesis involves different types of catalysts and reagents that act catalytically.
In the crucial chlorination step where 2-picolinic acid is converted to its acyl chloride derivative, thionyl chloride is the primary reagent. However, its activity is often enhanced by the addition of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with thionyl chloride, which is a more potent acyl-chlorinating agent. The loading is typically minimal, as seen in a procedure where 10 mL of DMF is used for a reaction involving 300 mL of thionyl chloride. chemicalbook.com
For the esterification step, which follows the Fisher esterification principle, a strong acid catalyst is required. scienceready.com.au In many syntheses of this type, concentrated sulfuric acid is the traditional choice due to its dual role as a catalyst and a dehydrating agent, which shifts the reaction equilibrium towards the ester product. researchgate.net In the specific context of forming the hydrochloride salt, hydrochloric acid is inherently present or added, which can also serve as the acid catalyst for the esterification process. chembk.com
Modern advancements have explored the use of heterogeneous catalysts to simplify purification and improve the environmental profile of the reaction. For the synthesis of picolinate and picolinic acid derivatives, novel nanoporous heterogeneous catalysts such as UiO-66(Zr)-N(CH₂PO₃H₂)₂ have been investigated. nih.gov These catalysts offer the advantage of being easily separable from the reaction mixture, potentially streamlining industrial processes. Other research highlights the use of magnesium chloride as a catalyst in reactions involving methyl 4-chloropicolinate, such as in its conversion to an amide. chemicalbook.com
Table 2: Catalysts Used in Picolinate Synthesis
| Reaction Step | Catalyst/Reagent | Function | Source(s) |
|---|---|---|---|
| Chlorination | N,N-dimethylformamide (DMF) | Activates thionyl chloride. | chemicalbook.com |
| Esterification | Sulfuric Acid (H₂SO₄) | Acid catalyst and dehydrating agent. | scienceready.com.auresearchgate.net |
| Esterification | Hydrochloric Acid (HCl) | Acid catalyst. | chembk.com |
| Amide Formation | Magnesium Chloride (MgCl₂) | Lewis acid catalyst. | chemicalbook.com |
Purification and Isolation Techniques for this compound
The final purity of this compound is achieved through a multi-step purification process designed to remove unreacted starting materials, reagents, and side products. Standard organic chemistry techniques, including recrystallization, chromatography, and liquid-liquid extraction, are systematically applied.
Recrystallization Methods
Recrystallization is a powerful technique for purifying crude solid products. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For methyl 4-chloropicolinate, a procedure describes recrystallizing the solid with water to obtain the final product as white needle crystals. chembk.com This step is highly effective at removing soluble inorganic salts and organic impurities, yielding a product with high crystalline purity.
Chromatographic Purification (e.g., Silica (B1680970) Gel Chromatography)
Column chromatography is frequently employed to separate the target compound from closely related impurities. Silica gel is the most common stationary phase for this purpose. One documented purification method for methyl 4-chloropicolinate involves purifying the crude product on a silica gel column. The separation is achieved by eluting the column with a specific solvent mixture, in this case, 40% ethyl acetate in hexane. The components of the crude mixture travel through the column at different rates depending on their polarity and affinity for the silica gel, allowing for the isolation of the desired ester.
Extraction and Washing Procedures
Liquid-liquid extraction and washing are essential for the initial workup of the reaction mixture. These steps are designed to separate the organic product from aqueous-soluble materials like acids, bases, and salts. A typical procedure involves dissolving or taking up the crude product in an organic solvent immiscible with water, such as ethyl acetate. chemicalbook.com This organic layer is then washed sequentially with various aqueous solutions.
Common washing steps include:
Washing with a base: A saturated sodium bicarbonate solution is used to neutralize and remove any remaining acidic components, such as excess picolinic acid or hydrochloric acid. chemicalbook.comchemicalbook.com The pH may be adjusted to between 8 and 9 to ensure complete neutralization before extraction. chemicalbook.com
Washing with brine: A saturated sodium chloride solution (brine) is used to wash the organic layer. chemicalbook.com This helps to remove any residual water and break up emulsions, facilitating a cleaner separation of the organic and aqueous layers.
Washing with other solvents: In some procedures, the resulting solid is washed with a solvent like diethyl ether (Et₂O) to remove nonpolar impurities before further purification. chemicalbook.com
After the washing sequence, the organic phase containing the purified product is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any dissolved water before the solvent is evaporated to yield the final product. chemicalbook.com
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The presence of a chlorine atom on the pyridine ring is the most significant feature driving the reactivity of methyl 4-chloropicolinate. This halogen acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyridine chemistry.
The electron-deficient nature of the pyridine ring facilitates the displacement of the 4-chloro substituent by a wide array of nucleophiles. This allows for the introduction of diverse functional groups at this position, making the compound a valuable intermediate in the synthesis of more complex molecules.
Methyl 4-chloropicolinate readily reacts with primary and secondary amines to yield 4-amino-picolinamide derivatives. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the amine displaces the chloride ion. In a documented synthesis, methyl 4-chloropicolinate was treated with a solution of methylamine (B109427) in tetrahydrofuran (B95107) (THF) to produce 4-Chloro-N-methylpicolinamide. The reaction, facilitated by magnesium chloride, proceeded smoothly at room temperature, affording the product in a high yield of 98.5%. Such reactions are fundamental in medicinal chemistry for constructing picolinamide (B142947) scaffolds, which are present in numerous pharmaceutical agents. chemicalbook.com
| Reactant | Nucleophile | Reagents/Conditions | Product | Yield |
| Methyl 4-chloropicolinate | Methylamine (2M in THF) | MgCl₂, THF, 20°C, 2h | 4-Chloro-N-methylpicolinamide | 98.5% |
While the primary focus of reactivity is often the C-Cl bond, the ester group can also undergo transformation. Hydrolysis refers to the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis is a reversible process, yielding 4-chloropicolinic acid and methanol. To drive the reaction to completion, an excess of water is typically used.
Basic hydrolysis, also known as saponification, is an irreversible reaction that is generally more common for ester cleavage. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction initially produces methanol and the sodium salt of the carboxylic acid (sodium 4-chloropicolinate). Subsequent acidification of the mixture is required to protonate the carboxylate salt and isolate the free 4-chloropicolinic acid. Saponification is often preferred due to its irreversibility and the ease of separating the resulting products.
Beyond nitrogen nucleophiles like amines, the chlorine atom can be displaced by other heteroatom nucleophiles, including those based on oxygen and sulfur.
Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), are potent oxygen nucleophiles that can displace the chloride to form 4-alkoxypyridine derivatives. The reaction of 4-chloropyridine (B1293800) with sodium methoxide is known to be exceptionally rapid, indicating a highly activated position for nucleophilic attack. vaia.com This suggests that methyl 4-chloropicolinate would react readily with alkoxides to yield methyl 4-alkoxypicolinates.
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiolates (RS⁻), are generally more powerful nucleophiles than their oxygen counterparts. They can react with methyl 4-chloropicolinate to form 4-(alkylthio)picolinate or 4-(arylthio)picolinate derivatives. nih.govnih.govresearchgate.net These reactions are valuable for introducing sulfur-containing moieties into the pyridine ring.
The reactivity of the pyridine ring towards nucleophiles is highly regioselective. Nucleophilic aromatic substitution is strongly favored at the C2 and C4 positions (ortho and para to the ring nitrogen, respectively). researchgate.netharvard.eduorgsyn.org This preference is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer complex) formed during the reaction. researchgate.netorgsyn.org
When a nucleophile attacks the C4 position of methyl 4-chloropicolinate, the resulting negative charge can be delocalized onto the ring nitrogen through resonance. This provides a significant stabilizing effect that lowers the activation energy for the reaction. In contrast, attack at the C3 or C5 positions does not allow for this resonance stabilization involving the nitrogen atom, making the corresponding intermediates higher in energy and the reaction kinetically disfavored. harvard.edu
Consequently, reactions on this compound almost exclusively occur at the C4 position, leading to the selective substitution of the chlorine atom. As the starting material and the resulting products of these substitution reactions are achiral, considerations of stereoselectivity are not applicable.
Displacement of the Chlorine Atom by Various Nucleophiles
Reactions Involving the Ester Functional Group
The methyl ester at the C2 position represents a second site of reactivity. These reactions are characteristic of carboxylic acid esters.
One common transformation is transesterification , where the methyl group of the ester is exchanged for a different alkyl group. This is an equilibrium process typically achieved by reacting the ester with a large excess of another alcohol (e.g., ethanol) in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.orgmdpi.com For example, reacting methyl 4-chloropicolinate with ethanol under acidic conditions would produce ethyl 4-chloropicolinate and methanol.
Another important reaction is the reduction of the ester group. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol. harvard.edumasterorganicchemistry.comyoutube.com In this case, the reduction of methyl 4-chloropicolinate would yield (4-chloro-2-pyridyl)methanol. This transformation provides a route to 2-hydroxymethylpyridine derivatives, which are also valuable synthetic intermediates.
Transesterification Reactions
Transesterification is a fundamental process that converts one ester into another by exchanging the alkoxy group. For Methyl 4-chloropicolinate, this involves the substitution of the methoxy (B1213986) group (–OCH₃) with a different alkoxy group from another alcohol (R-OH). The reaction can be catalyzed by either an acid or a base. Given that the starting material is a hydrochloride salt, an acidic environment is inherent, though additional acid catalysts can be used. Alternatively, the reaction can proceed under basic conditions, typically by using an alkoxide base (e.g., sodium ethoxide), which also acts as the nucleophile. To ensure a high yield of the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent.
Interactive Table 1: Transesterification of Methyl 4-chloropicolinate This table illustrates potential transesterification reactions. Specific yields are dependent on reaction conditions.
| Reactant Alcohol | Catalyst Type | Product |
| Ethanol (C₂H₅OH) | Acid or Base | Ethyl 4-chloropicolinate |
| Propan-1-ol (C₃H₇OH) | Acid or Base | Propyl 4-chloropicolinate |
| Benzyl alcohol (C₇H₈O) | Acid or Base | Benzyl 4-chloropicolinate |
Reduction to Alcohol Derivatives
The methyl ester group of Methyl 4-chloropicolinate can be reduced to a primary alcohol, yielding (4-chloropyridin-2-yl)methanol. This transformation requires potent reducing agents due to the relative stability of esters.
Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this reduction, capable of converting esters to primary alcohols with high efficiency. chemistrysteps.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents such as water. chemistrysteps.com
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent. quora.com It readily reduces aldehydes and ketones but is generally not reactive enough to reduce esters under standard conditions. quora.comlibretexts.org Therefore, for the conversion of Methyl 4-chloropicolinate to its corresponding alcohol, LiAlH₄ is the reagent of choice. libretexts.org The process involves the net addition of two hydrogen atoms to the carbonyl group of the ester. chemistrysteps.com
Interactive Table 2: Reduction of Methyl 4-chloropicolinate This table outlines the expected outcomes for the reduction of the ester functional group.
| Reagent | Solvent | Product | Reactivity |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether / THF | (4-chloropyridin-2-yl)methanol | Effective |
| Sodium borohydride (NaBH₄) | Methanol / Ethanol | No reaction | Ineffective |
Grignard and Organometallic Reactions
Grignard reagents (R-MgX) are potent nucleophiles that react readily with esters. In the case of Methyl 4-chloropicolinate, the reaction is expected to proceed via a double addition mechanism to yield a tertiary alcohol. masterorganicchemistry.com The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the elimination of the methoxide (–OCH₃) leaving group and the formation of a ketone intermediate, 2-acyl-4-chloropyridine. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to furnish the final tertiary alcohol product. masterorganicchemistry.com It is crucial to use at least two equivalents of the Grignard reagent to drive the reaction to completion.
Interactive Table 3: Grignard Reactions with Methyl 4-chloropicolinate This table shows the predicted products from the reaction of Methyl 4-chloropicolinate with various Grignard reagents.
| Grignard Reagent (R-MgX) | Intermediate Ketone | Final Tertiary Alcohol Product |
| Methylmagnesium bromide (CH₃MgBr) | 2-acetyl-4-chloropyridine | 2-(4-chloropyridin-2-yl)propan-2-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 2-benzoyl-4-chloropyridine | (4-chloropyridin-2-yl)diphenylmethanol |
| Ethylmagnesium chloride (C₂H₅MgCl) | 4-chloro-2-propionylpyridine | 3-(4-chloropyridin-2-yl)pentan-3-ol |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq This deactivation is significantly intensified in this compound. The presence of the electron-withdrawing chloro and methyl carboxylate groups, combined with the positive charge on the protonated pyridinium (B92312) nitrogen, makes the ring highly resistant to attack by electrophiles. uoanbar.edu.iq Consequently, EAS reactions like nitration and sulfonation require very harsh conditions and typically proceed with low yields, if at all. uoanbar.edu.iq
Nitration and Sulfonation Studies
Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comorganicchemistrytutor.com For a severely deactivated ring like that in this compound, forcing conditions would be necessary. Substitution, if it occurs, is predicted to happen at the C-3 or C-5 position, which are the least deactivated positions in the pyridine ring. However, published studies detailing the successful nitration of this specific substrate are scarce, highlighting the difficulty of the transformation.
Sulfonation: Aromatic sulfonation involves treating an arene with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). organicchemistrytutor.comwikipedia.org The reaction is reversible and, like nitration, is challenging on highly electron-poor heterocycles. wikipedia.org The electrophile is either SO₃ or its protonated form. Given the deactivation of the ring system, successful sulfonation of this compound is not readily achieved under standard conditions.
Halogenation at Other Pyridine Positions
Introducing another halogen onto the already chlorinated pyridine ring via electrophilic means is also challenging. However, specific methods for the chlorination of tetrachloropyridine to pentachloropyridine (B147404) have been developed using reagents like carbon tetrachloride or hexachloroethane (B51795) under basic phase-transfer conditions, suggesting that further halogenation is possible but may proceed through non-standard mechanisms, such as those involving carbanionic intermediates rather than classical EAS. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C-4 position of this compound serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are synthetically valuable as they allow for the construction of carbon-carbon and carbon-heteroatom bonds at a specific position, providing access to a vast array of complex derivatives.
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an aryl halide. organic-chemistry.orglibretexts.org Methyl 4-chloropicolinate can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield 4-aryl or 4-vinyl picolinate derivatives. organic-chemistry.org
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Applying this method to Methyl 4-chloropicolinate allows for the synthesis of 4-alkynylpicolinates, which are valuable intermediates in medicinal chemistry and materials science. youtube.com
Buchwald-Hartwig Amination: This reaction is a modern method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.govwikipedia.org It has largely replaced harsher classical methods. wikipedia.org The reaction is highly general and can be used to couple Methyl 4-chloropicolinate with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles to produce diverse 4-aminopyridine (B3432731) derivatives. researchgate.netnih.gov
Interactive Table 4: Metal-Catalyzed Cross-Coupling Reactions This table summarizes key cross-coupling reactions utilizing the C4-Cl bond.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Methyl 4-arylpicolinate |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Methyl 4-alkynylpicolinate |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Methyl 4-(amino)picolinate |
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. While specific studies detailing extensive substrate scope for the Suzuki-Miyaura coupling of methyl 4-chloropicolinate are not widely available in peer-reviewed literature, the reaction is a standard method for the arylation of chloropyridines.
In a representative example pertinent to the synthesis of related structures, the Suzuki-Miyaura coupling of a pyridine-2-sulfonyl fluoride (B91410) with various hetero(aryl) boronic acids and esters has been reported to generate 2-arylpyridines. chemicalbook.com This transformation highlights the feasibility of coupling at positions on the pyridine ring using palladium catalysis. For the reaction to proceed with aryl chlorides, which are generally less reactive than bromides or iodides, a suitable palladium catalyst and ligand system, such as those employing bulky, electron-rich phosphine (B1218219) ligands, is typically required.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides (Note: This table is illustrative of typical conditions for related substrates, as specific data for Methyl 4-Chloropicolinate was not available in the searched sources.)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Varies | General Knowledge |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Varies | General Knowledge |
| Pd(dppf)Cl₂ | - | K₂CO₃ | THF/H₂O | 80 | Varies | chemicalbook.com |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wikipedia.org This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The amination of chloropyridines, including derivatives like methyl 4-chloropicolinate, allows for the direct installation of amino groups.
The reaction typically requires a palladium catalyst paired with a specialized ligand, often a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos, and a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). wikipedia.orgbeilstein-journals.org These conditions facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org While specific examples detailing the Buchwald-Hartwig amination of methyl 4-chloropicolinate are scarce in the surveyed literature, the amination of 2-bromopyridines and other aryl chlorides is well-established, providing a framework for its application. researchgate.net
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides (Note: This table is illustrative of typical conditions for related substrates, as specific data for Methyl 4-Chloropicolinate was not available in the searched sources.)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100-120 | Varies | beilstein-journals.org |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | Varies | General Knowledge |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Varies | wikipedia.org |
Sonogashira and Heck Coupling Reactions
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is invaluable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. It is traditionally catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in the presence of an amine base. wikipedia.org
While the direct Sonogashira coupling of methyl 4-chloropicolinate is not extensively documented in the available literature, related transformations have been described. For example, a Sonogashira coupling has been used to couple 4-iodomethylpicolinate with ethynylanilines, demonstrating the viability of introducing alkynyl groups onto the picolinate scaffold. wikipedia.org The reactivity of aryl chlorides in Sonogashira couplings is lower than that of iodides or bromides, often necessitating more forcing conditions or specialized catalyst systems. wikipedia.org
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This reaction is a versatile tool for C-C bond formation and the elaboration of complex molecules. However, finding specific, documented examples of the Heck reaction being successfully applied to methyl 4-chloropicolinate in the surveyed scientific literature is challenging. The reaction generally works well with aryl bromides and iodides, while chlorides often require more active catalysts or harsher reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy
Proton NMR analysis of this compound is expected to reveal distinct signals for each chemically non-equivalent proton in the structure. The spectrum of the related free base, Methyl 4-chloropicolinate, shows three signals corresponding to the aromatic protons on the pyridine ring and one signal for the methyl ester protons. chemicalbook.com For the hydrochloride salt, the protonation of the pyridine nitrogen atom significantly influences the electronic environment, leading to a downfield shift (to a higher ppm value) for the adjacent ring protons.
A predicted ¹H NMR spectrum for the hydrochloride salt in a solvent like DMSO-d₆ would show:
A singlet for the methyl protons (–OCH₃), typically appearing around 3.9-4.0 ppm.
Three distinct signals in the aromatic region (typically 7.5-9.0 ppm) for the three protons on the pyridine ring. The proton adjacent to the nitrogen and the ester group (H-6) would be the most downfield, followed by the others, with their exact positions and splitting patterns (doublets or doublet of doublets) dictated by their coupling with neighboring protons. The formation of the pyridinium salt enhances the deshielding of the ring protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| -OCH₃ | ~3.95 | Singlet (s) |
| H-3 | ~8.10 | Doublet (d) |
| H-5 | ~7.90 | Doublet of Doublets (dd) |
| H-6 | ~8.80 | Doublet (d) |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected. The carbon of the ester carbonyl group (C=O) is typically found significantly downfield (160-170 ppm). The carbons of the pyridine ring appear in the aromatic region (120-150 ppm), with their shifts influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the protonated nitrogen. The methyl ester carbon (–OCH₃) will appear much further upfield (around 50-55 ppm). docbrown.info
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| -OCH₃ | ~53 |
| C-3 | ~125 |
| C-5 | ~128 |
| C-6 | ~145 |
| C-4 | ~148 |
| C-2 | ~150 |
| C=O | ~164 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization in the positive mode (ESI-POS) is a common method. This technique would detect the cationic part of the salt, which is the protonated Methyl 4-chloropicolinate molecule.
The expected molecular ion peak [M+H]⁺ would correspond to the exact mass of the C₇H₇ClNO₂⁺ ion. A key feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks separated by two mass units (M+H and M+2+H), with a relative intensity ratio of roughly 3:1, confirming the presence of one chlorine atom in the molecule. echemi.com
Further fragmentation analysis (MS/MS) can provide structural information. Common fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or the entire methyl ester group (•COOCH₃) from the parent ion.
Interactive Data Table: Predicted ESI-MS Data for this compound
| Ion/Fragment | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₇H₇ClNO₂]⁺ | 172.01 | Corresponds to the ³⁵Cl isotope. |
| [M+2+H]⁺ | [C₇H₇Cl³⁷NO₂]⁺ | 174.01 | Corresponds to the ³⁷Cl isotope; ~33% intensity of the [M+H]⁺ peak. |
| [M+H - OCH₃]⁺ | [C₆H₄ClNO]⁺ | 141.00 | Loss of a methoxy radical. |
| [M+H - COOCH₃]⁺ | [C₅H₄ClN]⁺ | 113.01 | Loss of the carbomethoxy group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.
In the IR spectrum of this compound, several key absorption bands would confirm its structure:
N-H Stretch: A broad and strong absorption in the region of 2500-3000 cm⁻¹ is characteristic of the N-H stretch in a pyridinium hydrochloride salt.
C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ is indicative of the carbonyl (C=O) group of the ester.
C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-O Stretch: The C-O stretch of the ester group will likely appear as a strong band in the 1200-1300 cm⁻¹ range.
C-Cl Stretch: A band in the 700-800 cm⁻¹ region can often be attributed to the C-Cl bond.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Pyridinium ion | 2500-3000 | Strong, Broad |
| C=O Stretch | Ester | 1720-1740 | Strong, Sharp |
| C=C / C=N Stretches | Aromatic Ring | 1400-1600 | Medium-Strong |
| C-O Stretch | Ester | 1200-1300 | Strong |
| C-Cl Stretch | Aryl Halide | 700-800 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The technique is used to study molecules containing chromophores—typically systems with conjugated π-electrons.
The chloropyridine ring in this compound acts as a chromophore. The spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the chlorine atom and the ester group, as well as the protonation of the nitrogen, will influence the exact wavelength of maximum absorbance (λ_max). Compared to unsubstituted pyridine, the substituents are expected to cause a bathochromic (red) shift in the absorption maxima. Analysis of related compounds suggests that the primary absorption bands would likely fall in the range of 260-280 nm. researchgate.net
Theoretical and Computational Studies of Methyl 4 Chloropicolinate Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of compounds like Methyl 4-chloropicolinate hydrochloride. These calculations solve the Schrödinger equation for a molecule to determine its electronic structure and other properties.
The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.
For a compound like this compound, the electron-withdrawing effects of the chlorine atom and the ester group, as well as the protonation of the pyridine (B92270) nitrogen, would significantly influence the electron density distribution and the energies of the frontier orbitals. DFT calculations can map the electron density surface and visualize the HOMO and LUMO, providing a detailed picture of the molecule's reactive sites.
Table 1: Hypothetical Frontier Molecular Orbital Properties of Substituted Picolinates
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Methyl Picolinate (B1231196) | -6.8 | -1.5 | 5.3 |
| Methyl 4-chloropicolinate | -7.2 | -2.0 | 5.2 |
| Methyl 4-chloropicolinate HCl | -7.8 | -2.8 | 5.0 |
Note: This table is illustrative and based on general chemical principles. Actual values would require specific DFT calculations.
Computational methods can be employed to model reaction pathways, identifying intermediates and transition states. This is valuable for understanding the synthesis of this compound and its subsequent reactions. For instance, the chlorination of the picolinic acid precursor could be modeled to understand the regioselectivity and reaction kinetics. Transition state theory can be used in conjunction with calculated energies to predict reaction rates.
Quantum chemical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, theoretical spectra can be generated. These simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts and the frequencies of the principal IR absorption bands, such as the C=O stretch of the ester and the C-Cl stretch.
Molecular Docking and Drug Design Applications
This compound is a building block for more complex molecules with potential pharmaceutical applications. Molecular docking and other computational drug design techniques are essential in this context.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While no specific docking studies for this compound are readily available, studies on derivatives, such as chloropicolinate amides and ureas, have been conducted. For example, derivatives of chloropicolinate have been investigated as potential inhibitors of enzymes like MurB in Mycobacterium tuberculosis acs.orgnih.gov.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, a derivative of Methyl 4-chloropicolinate, is then placed in the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Table 2: Common Ligand-Protein Interactions
| Interaction Type | Description |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-stacking | Attractive, noncovalent interactions between aromatic rings. |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key chemical features responsible for its biological function.
For derivatives of Methyl 4-chloropicolinate, SAR studies would involve synthesizing a library of related compounds with variations in the substituents on the pyridine ring and modifications to the ester group. The biological activity of these compounds would then be tested, and the results correlated with their structural features. Computational methods can aid in SAR by predicting the binding affinities of a series of related compounds, thus guiding the synthesis of more potent analogs. For instance, the introduction of different functional groups could be modeled to see how they affect the binding to a target protein.
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is instrumental in the early stages of drug discovery for identifying "hit" compounds, which can then be further developed into "lead" compounds through a process known as lead optimization.
In the development of novel therapeutic agents based on the picolinate scaffold, virtual screening methodologies, particularly molecular docking, are employed to predict the binding affinity and orientation of derivatives within the active site of a target protein. For instance, in the pursuit of new antitubercular agents, a series of chloropicolinate amides and urea derivatives were designed and subjected to molecular docking studies against Mycobacterium tuberculosis inhibitors. This computational analysis helped in understanding the binding interactions and guiding the synthesis of compounds with potentially improved activity dergipark.org.trmdpi.com.
Lead optimization is an iterative process that involves the chemical modification of a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects nih.gov. Computational tools are heavily utilized in this phase. For example, after identifying initial hits from a virtual screen of picolinate derivatives, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of the compounds with their biological activities. These models can then predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. The goal is to achieve a balance of properties that make the compound a suitable candidate for further preclinical and clinical development nih.gov.
The table below summarizes key computational parameters often evaluated during the virtual screening and lead optimization of picolinate derivatives.
| Computational Parameter | Description | Relevance in Drug Design |
| Docking Score | A numerical value that estimates the binding affinity between a ligand and a protein. | Higher negative scores generally indicate stronger predicted binding. |
| Binding Interactions | The specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) formed between the ligand and the protein's active site. | Understanding these interactions is crucial for designing modifications that improve binding affinity and selectivity. |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom of a ligand. | Helps in selecting smaller, more efficient lead compounds for further optimization. |
| Lipophilic Efficiency (LiPE) | A parameter that combines potency and lipophilicity. | Guides the optimization of compounds to have a good balance between potency and favorable pharmacokinetic properties. |
Cheminformatics and Data Mining for Picolinate Derivatives
Cheminformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. In drug discovery, cheminformatics plays a vital role in analyzing large datasets of chemical compounds to identify patterns and relationships between chemical structures and their biological activities nih.govnih.gov. Data mining, a key component of cheminformatics, involves the extraction of novel and potentially useful information from large datasets nih.gov.
For picolinate derivatives, cheminformatics approaches are instrumental in understanding the structure-activity relationships (SAR) that govern their biological effects. By analyzing a series of synthesized and tested chloropicolinate analogs, researchers can identify key structural features that are either essential for or detrimental to their activity dergipark.org.trmdpi.com. For example, the analysis might reveal that a particular substituent at a specific position on the picolinate ring consistently leads to an increase in potency. This information is invaluable for the design of new, more effective compounds.
Public and proprietary databases containing vast amounts of chemical and biological data are a critical resource for data mining in drug discovery nih.gov. By mining these databases, it is possible to identify compounds with similar structural motifs to methyl 4-chloropicolinate that have known biological activities. This can provide clues about the potential targets and therapeutic applications of novel picolinate derivatives.
The following table outlines some common cheminformatics and data mining techniques and their application to the study of picolinate derivatives.
| Technique | Description | Application to Picolinate Derivatives |
| Structure-Activity Relationship (SAR) Analysis | The process of correlating the chemical structure of a compound with its biological activity. | Identifying key functional groups and structural features of picolinate derivatives that contribute to their therapeutic effects. |
| Pharmacophore Modeling | The identification of the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. | Developing a 3D model of the key features required for a picolinate derivative to bind to its target, which can then be used to screen for new compounds. |
| Chemical Space Analysis | The exploration and visualization of the diversity of a collection of molecules. | Understanding the structural diversity of a library of picolinate derivatives and identifying areas for new chemical synthesis. |
| Matched Molecular Pair Analysis | The identification of pairs of molecules that differ by only a single, well-defined structural transformation. | Quantifying the effect of small chemical modifications on the properties of picolinate derivatives, such as potency and solubility. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics and stability of biological macromolecules and their complexes with small molecules.
In the context of this compound and its derivatives, MD simulations can be used to investigate several key aspects of their behavior. For instance, after a picolinate derivative has been docked into the active site of a target protein, an MD simulation can be performed to assess the stability of the predicted binding pose. The simulation can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the protein over the course of the simulation nih.gov. This information is crucial for validating the results of molecular docking studies and for gaining a more dynamic understanding of the ligand-receptor interactions.
MD simulations can also be employed to study the conformational preferences of picolinate derivatives themselves. A theoretical investigation into the molecular structure and conformational properties of picolinic acid has been conducted to understand the relative stabilities of different conformers. Such studies can determine the most stable conformations of these molecules, which is important for understanding their interaction with biological targets dergipark.org.tr.
Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target protein. These calculations, which are more computationally intensive than molecular docking, can provide a more accurate estimation of the binding affinity. This information is highly valuable during the lead optimization process for prioritizing compounds with the highest predicted affinity.
The table below highlights key parameters that can be derived from molecular dynamics simulations and their significance in the study of picolinate derivatives.
| MD Simulation Parameter | Description | Significance for Picolinate Derivatives |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure over time. | Assesses the stability of the picolinate derivative within the protein's binding site and the overall stability of the protein-ligand complex. |
| Root Mean Square Fluctuation (RMSF) | A measure of the fluctuation of individual atoms or residues from their average position during the simulation. | Identifies flexible regions of the protein and the ligand, which can be important for binding and function. |
| Hydrogen Bond Analysis | The tracking of the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Provides a dynamic view of the key interactions that stabilize the binding of the picolinate derivative. |
| Binding Free Energy (e.g., MM/PBSA, MM/GBSA) | An estimation of the free energy change upon ligand binding, calculated from the MD simulation trajectory. | Offers a more accurate prediction of binding affinity compared to docking scores, aiding in the selection of the most potent compounds. |
Advanced Analytical Methodologies for Picolinate Characterization in Research
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for quantitative analysis of non-volatile and thermally labile compounds like Methyl 4-chloropicolinate hydrochloride. The versatility of HPLC allows for the separation of the main compound from its potential impurities, which may arise during synthesis or degradation.
Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for closely related picolinic acid derivatives can be extrapolated. Reversed-phase HPLC is the most common modality for such analyses. In this approach, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727).
To enhance peak shape and resolution, especially for ionizable compounds like picolinates, the mobile phase is often buffered or contains ion-pairing agents. For instance, a study on the separation of pyridinecarboxylic acid isomers utilized a Primesep 100 column, which has mixed-mode (cation-exchange and reversed-phase) properties, with a mobile phase of acetonitrile and an aqueous buffer. nih.gov The retention time is controlled by the acetonitrile concentration and the ionic strength of the buffer. nih.gov
For the quantitative analysis of picolinate (B1231196) compounds, UV detection is frequently employed, as the pyridine (B92270) ring is a chromophore. The selection of the detection wavelength is critical for achieving optimal sensitivity. For example, in the analysis of chromium picolinate, a detection wavelength of 264 nm has been used. nih.gov In some cases, derivatization may be employed to enhance detectability, particularly for fluorescence detection, which offers higher sensitivity. For instance, picolinic acid can be derivatized to produce a fluorescent compound, allowing for its determination at very low concentrations. nih.gov
A typical HPLC method for a picolinate derivative might involve the following parameters:
| Parameter | Condition |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 270 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
The purity of a sample is determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. Quantitative analysis is typically performed by creating a calibration curve with standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its salt form and the polarity imparted by the pyridine nitrogen and the ester group, which lead to low volatility and potential thermal degradation in the GC inlet.
Research Findings: To overcome these limitations, derivatization is a common strategy to increase the volatility and thermal stability of picolinate compounds for GC-MS analysis. This involves chemically modifying the analyte to produce a less polar and more volatile derivative.
A prevalent derivatization technique for compounds with active hydrogens (like carboxylic acids or amines) is silylation. For example, picolinic acid can be derivatized to its tert-butyldimethylsilyl (TBDMS) ester, which is amenable to GC-MS analysis. hud.ac.uk This approach could potentially be adapted for related compounds.
Another relevant strategy involves the formation of picolinyl esters from other molecules, such as fatty acids, to facilitate their structural elucidation by mass spectrometry. researchgate.net The picolinyl group in these derivatives directs the fragmentation in the mass spectrometer in a predictable manner, providing valuable structural information. researchgate.net While this is the reverse of analyzing a picolinate ester itself, the principles of how picolinyl structures behave in a mass spectrometer are informative.
A hypothetical GC-MS analysis of a derivatized picolinate might use the following conditions:
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
The resulting mass spectrum of the derivatized Methyl 4-chloropicolinate would provide a unique fragmentation pattern that could be used for its unambiguous identification.
Capillary Electrophoresis for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent candidate for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.
Research Findings: CE has been successfully applied to the separation of pyridinecarboxylic acid isomers. nih.gov The separation can be optimized by adjusting the pH of the background electrolyte (BGE). At a low pH, the pyridine nitrogen is protonated, and the compound carries a net positive charge, migrating towards the cathode. The separation of isomers is achieved due to subtle differences in their electrophoretic mobilities.
The addition of modifiers to the BGE can significantly improve separation efficiency. For instance, the use of cyclodextrins in the BGE can aid in the separation of neutral isomers through inclusion complexation. For charged species, the addition of ion-pairing reagents or surfactants like cetyltrimethylammonium bromide (CTAB) can alter the electroosmotic flow (EOF) and enhance resolution. nih.gov
A CE method for analyzing picolinate derivatives could be set up as follows:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length) |
| Background Electrolyte | 50 mM phosphate (B84403) buffer at pH 2.5 |
| Applied Voltage | 20 kV |
| Detection | UV at a specific wavelength (e.g., 214 nm) |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. For this compound, CE would be a powerful tool for purity assessment and the separation of closely related impurities.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability and decomposition profile of compounds like this compound.
Research Findings: TGA studies on related compounds, such as metal picolinate salts, provide insights into their thermal decomposition patterns. For example, the thermal decomposition of sodium picolinate shows dehydration at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures. researchgate.net The decomposition often proceeds in multiple steps, corresponding to the loss of different parts of the molecule. hud.ac.uk
The atmosphere in which the analysis is conducted (e.g., inert like nitrogen, or oxidative like air) has a significant impact on the decomposition process and the final residue. In an inert atmosphere, pyrolysis occurs, while in an oxidative atmosphere, combustion processes are also involved. hud.ac.uk
For a compound like this compound, a TGA thermogram would reveal the temperature at which the hydrochloride moiety is lost, followed by the decomposition of the methyl picolinate structure. The presence of the chloro-substituent would also influence the decomposition pathway. The analysis of the evolved gases from the TGA, for instance by coupling it with FTIR or a mass spectrometer, can provide detailed information about the decomposition products.
A typical TGA experiment would involve the following parameters:
| Parameter | Condition |
| Instrument | TGA analyzer |
| Sample Mass | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C (or higher) |
| Atmosphere | Nitrogen or Air at a constant flow rate (e.g., 20 mL/min) |
| Crucible | Alumina or Platinum |
The data from TGA is crucial for understanding the thermal limits of the compound, which is important for storage, handling, and formulation development.
Conclusion and Future Perspectives in Picolinate Research
Summary of Key Research Findings and Methodological Advancements
Research into Methyl 4-chloropicolinate and related picolinates has yielded significant advancements in synthetic methodologies. A primary conventional route for the synthesis of Methyl 4-chloropicolinate involves the treatment of 2-picolinic acid with thionyl chloride to form the acyl chloride, followed by esterification with methanol (B129727). chemicalbook.comchemicalbook.com Variations of this method aim to improve purity and yield. For instance, one patented process describes the chlorination of a mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride with thionyl chloride, followed by the reaction with methanol, which reportedly results in a higher purity product suitable for pharmaceutical synthesis. google.com
Beyond these traditional approaches, a major methodological advancement lies in the development of novel catalytic systems. Researchers have successfully employed metal-organic frameworks (MOFs), such as UiO-66(Zr)-N(CH2PO3H2)2, as highly efficient, reusable heterogeneous catalysts for the synthesis of picolinate (B1231196) and picolinic acid derivatives under ambient temperatures. rsc.orgnih.govresearchgate.net These methods represent a significant step towards greener and more sustainable chemical manufacturing. Another innovative approach is the one-step hydrothermal synthesis of chromium picolinate from 2-pyridinecarbonitrile, which also aims to reduce the environmental impact of production. google.comresearchgate.net
Key research findings have primarily highlighted the utility of Methyl 4-chloropicolinate as a crucial intermediate in the synthesis of more complex molecules. A notable example is its role in the creation of novel diamino phenyl chloropicolinate derivatives, which have been investigated as potential inhibitors of Mycobacterium tuberculosis. researchgate.net
Table 1: Methodological Advancements in Picolinate Synthesis
| Methodology | Starting Material(s) | Reagents/Catalysts | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Conventional Chlorination & Esterification | 2-Picolinic Acid | Thionyl chloride, Methanol | Established and widely used method. | chemicalbook.com |
| High-Purity Synthesis | 2-Pyridine carboxylic acid methyl ester HCl, 2-Pyridine carboxylic acid HCl | Thionyl chloride, Methanol | Leads to higher purity product. | google.com |
| MOF-Catalyzed Synthesis | Ethyl 2-oxopropanoate, Aldehydes, etc. | UiO-66(Zr)-N(CH2PO3H2)2 | Heterogeneous catalysis, ambient temperature, reusability. | rsc.orgnih.gov |
Emerging Research Areas for Methyl 4-Chloropicolinate Hydrochloride
This compound is transitioning from a simple building block to a key player in several emerging research fields. Its primary utility is as a versatile intermediate in organic synthesis for producing a range of heterocyclic compounds. chemicalbook.combldpharm.comnbinno.comgeorganics.sk
A significant emerging area is its application in medicinal chemistry. The compound is a documented intermediate in the synthesis of high-value active pharmaceutical ingredients, including the anticoagulant Rivaroxaban. google.com Furthermore, its use as a scaffold for developing novel antitubercular agents demonstrates its potential in addressing critical infectious diseases. researchgate.net The strategic placement of the chlorine atom and the ester functional group allows for subsequent chemical modifications, making it an ideal starting point for generating libraries of diverse compounds for drug screening programs.
Another nascent research direction involves its use in the development of novel agrochemicals. Picolinate-based compounds have a history as herbicides, and the exploration of new halogenated picolinates could lead to the discovery of next-generation crop protection agents.
Challenges and Opportunities in the Synthesis and Application of Halogenated Picolinates
The synthesis and application of halogenated picolinates present a unique set of challenges and opportunities that are driving innovation in the field.
Challenges:
Harsh Reagents: Traditional synthetic routes often rely on harsh and corrosive reagents like thionyl chloride, which pose safety and environmental challenges. chemicalbook.com
Regioselectivity: In more complex syntheses involving multiple halogen substitutions, controlling the precise position of the halogen atoms (regioselectivity) can be a significant hurdle. researchgate.net
Opportunities:
Green Chemistry: The challenges associated with traditional methods create a substantial opportunity for the development of greener, more sustainable synthetic pathways using novel catalysts like MOFs or biocatalytic approaches. rsc.orgnih.govnih.gov
Enhanced Pharmacological Properties: Halogenation is a well-established strategy in medicinal chemistry to improve a drug's pharmacological profile. nih.gov Halogen atoms can enhance metabolic stability, improve membrane permeability, and participate in "halogen bonding," a specific type of non-covalent interaction that can increase binding affinity to biological targets. nih.govresearchgate.net This provides a clear opportunity for using halogenated picolinates to design more potent and selective drugs.
New Materials: The inherent properties of halogenated organic compounds, such as flame and chemical resistance, open up opportunities for creating novel polymers and materials derived from halogenated picolinates for specialized applications. nih.goviec.ch
Potential for Novel Drug Discovery and Material Science Applications
The future for this compound and other halogenated picolinates is bright, with significant potential in both drug discovery and material science.
Novel Drug Discovery: The strategic incorporation of halogen atoms is a powerful tool in modern drug design. nih.govresearchgate.net The chlorine atom on the picolinate ring can significantly influence the electronic properties and binding interactions of a molecule. As demonstrated by the development of antitubercular candidates, the chloropicolinate scaffold is a promising starting point for new therapeutic agents. researchgate.net Future research will likely focus on creating libraries of derivatives through reactions at the chloro and ester positions to explore a wider range of biological targets. The principles of halogen bonding are increasingly being harnessed to design highly selective inhibitors for enzymes like protein kinases, representing a fertile ground for future research involving halogenated picolinates. nih.gov
Material Science Applications: The picolinate structure itself is adept at forming coordination complexes with various metals, as seen in chromium picolinate. drugbank.com The introduction of a halogen atom provides an additional functional handle that can modulate the electronic and steric properties of these metal complexes. This could lead to the development of novel catalysts with enhanced activity or selectivity. Furthermore, the polymerization of functionalized picolinates could yield advanced materials. Given that halogenated organic compounds are widely used as flame retardants and in the production of robust polymers like PVC, there is a clear potential to develop picolinate-based polymers with unique thermal stability and chemical resistance. nih.goviec.ch
Table 2: Potential Future Applications
| Field | Potential Application | Rationale |
|---|---|---|
| Drug Discovery | Kinase Inhibitors | Halogen bonding can enhance binding affinity and selectivity. nih.gov |
| Antiviral Agents | Halogenated scaffolds are common in antiviral drug design. | |
| Anti-parasitic Drugs | Halogenated chalcones have shown promise against parasites like T. cruzi. mdpi.com | |
| Material Science | Specialty Catalysts | Halogen substitution can tune the electronic properties of metal-picolinate complexes. |
| Flame Retardant Polymers | Halogenated organic compounds often exhibit inherent flame resistance. iec.ch |
Q & A
Q. What are the common synthetic routes for Methyl 4-chloropicolinate hydrochloride, and what factors influence reaction yield?
this compound is typically synthesized via esterification of 4-chloropicolinic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key factors affecting yield include:
Q. Which spectroscopic methods are recommended for characterizing this compound?
Standard characterization involves:
- NMR spectroscopy : - and -NMR to confirm ester and chloride substitution patterns (e.g., ~8.5 ppm for pyridine protons) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks at m/z 171.58 (free base) and 207.5 (hydrochloride adduct) .
- FT-IR : Peaks at ~1730 cm (ester C=O) and 750 cm (C-Cl) .
Q. What are the stability and storage guidelines for this compound?
- Stability : Sensitive to moisture and light; degrades via hydrolysis of the ester group under alkaline conditions .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- DoE (Design of Experiments) : Use fractional factorial designs to test variables like solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry .
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track esterification progress and terminate reactions at ~90% conversion to avoid side products .
- By-product analysis : Identify chlorinated dimers (e.g., via LC-MS) formed via radical coupling under prolonged heating .
Q. How should researchers resolve discrepancies in spectral data between batches?
- Cross-validation : Compare NMR data with reference spectra from databases like PubChem or NIST .
- Impurity profiling : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect residual 4-chloropicolinic acid (<0.1% acceptable) .
- Statistical analysis : Apply ANOVA to assess batch-to-batch variability in purity assays (e.g., indicates significant differences) .
Q. What strategies are effective for studying the compound’s reactivity in drug discovery applications?
- Functionalization : Introduce substituents at the 4-chloro position via Suzuki-Miyaura coupling to explore structure-activity relationships .
- Metabolic stability assays : Incubate with liver microsomes and analyze degradation products using UPLC-QTOF-MS to identify metabolic hotspots .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for nucleophilic attack .
Q. How can researchers address contradictions in biological activity data across studies?
- PICOT framework : Refine hypotheses using Population (cell lines), Intervention (concentration range), Comparison (positive/negative controls), Outcome (IC), and Time (exposure duration) .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO vs. saline affecting bioavailability) .
Methodological Best Practices
- Reference standards : Use certified impurities (e.g., 4-chloropicolinic acid) from LGC Standards for calibration .
- Safety protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (nitrile gloves, lab coat) .
- Data reporting : Adhere to journal guidelines (e.g., Med. Chem. Commun.) for spectral data presentation and avoid overloading figures with structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
